molecular formula C11H8N4O3 B13112179 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione CAS No. 143995-04-4

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione

Katalognummer: B13112179
CAS-Nummer: 143995-04-4
Molekulargewicht: 244.21 g/mol
InChI-Schlüssel: PQCUCJSOFIZCEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features both an oxadiazole and a pyrazolidine-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazinylquinolones with diethyl malonate . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione is unique due to the presence of both the oxadiazole and pyrazolidine-dione moieties

Eigenschaften

CAS-Nummer

143995-04-4

Molekularformel

C11H8N4O3

Molekulargewicht

244.21 g/mol

IUPAC-Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione

InChI

InChI=1S/C11H8N4O3/c16-8-6-9(17)15(13-8)11-12-10(14-18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)

InChI-Schlüssel

PQCUCJSOFIZCEL-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NN(C1=O)C2=NC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.